molecular formula C12H18O2 B8762540 (4-Tert-butyl-3-methoxyphenyl)methanol

(4-Tert-butyl-3-methoxyphenyl)methanol

Cat. No.: B8762540
M. Wt: 194.27 g/mol
InChI Key: QINKAJCTBATLOR-UHFFFAOYSA-N
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Description

(4-Tert-butyl-3-methoxyphenyl)methanol is a chemical compound of significant interest in organic synthesis and materials science research. This compound features a benzyl alcohol core that is strategically substituted with a methoxy group and a bulky tert -butyl group at the 3- and 4- positions of the aromatic ring, respectively. The tert -butyl group is known to impart steric hindrance and enhance the lipophilicity of molecules, which can influence their solubility and stability in various systems . The primary value of this compound lies in its utility as a versatile chemical building block or synthetic intermediate. Researchers can leverage the reactivity of its benzyl alcohol functional group for further chemical transformations, such as esterification or etherification, to create more complex molecules. Compounds with similar tert -butylphenol structures are extensively investigated for their antioxidative properties, which make them valuable stabilizers in polymers, lubricants, and other industrial materials to prevent oxidative degradation . Furthermore, this structural motif is relevant in pharmaceutical and agrochemical research for the synthesis of novel active compounds. The methoxy and tert -butyl substituents on the aromatic ring can fine-tune the electronic properties and metabolic stability of candidate molecules . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

(4-tert-butyl-3-methoxyphenyl)methanol

InChI

InChI=1S/C12H18O2/c1-12(2,3)10-6-5-9(8-13)7-11(10)14-4/h5-7,13H,8H2,1-4H3

InChI Key

QINKAJCTBATLOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)CO)OC

Origin of Product

United States

Preparation Methods

Standard Procedure and Conditions

The most widely reported method involves the reduction of 4-tert-butyl-3-methoxybenzaldehyde using NaBH₄ in ethanol or methanol at 0–20°C (Figure 1).

Typical Protocol :

  • Substrate : 4-Tert-butyl-3-methoxybenzaldehyde (1.0 equiv).

  • Reducing Agent : NaBH₄ (1.2–2.0 equiv).

  • Solvent : Ethanol (anhydrous) or methanol.

  • Temperature : 0–20°C.

  • Reaction Time : 1–2 hours.

  • Workup : Quench with aqueous HCl, extract with ethyl acetate, and purify via column chromatography.

Yield : 85–96%.

Mechanistic Insights:

NaBH₄ selectively reduces the aldehyde group to a primary alcohol without affecting ether (methoxy) or tert-butyl groups. The reaction proceeds via a two-step mechanism:

  • Nucleophilic attack by BH₄⁻ on the carbonyl carbon.

  • Protonation of the intermediate alkoxide to yield the alcohol.

Key Data :

ParameterValue
Optimal Temperature0–20°C
Solvent EfficiencyEthanol > Methanol > THF
Reaction ScaleLab-scale (1 mmol – 1 mol)

Alternative Reducing Agents and Conditions

Lithium Aluminum Hydride (LiAlH₄)

While NaBH₄ is preferred for selectivity, LiAlH₄ can achieve similar reductions but requires stricter anhydrous conditions and higher temperatures (reflux in THF). However, over-reduction or ether cleavage risks make it less favorable.

Catalytic Hydrogenation

Palladium on carbon (Pd/C) or Raney nickel under H₂ pressure (1–3 atm) reduces the aldehyde to alcohol at 25–50°C. This method is scalable but requires specialized equipment and careful control to avoid hydrogenolysis of the methoxy group.

Comparative Table :

Reducing AgentSolventTemperatureYieldSelectivity
NaBH₄Ethanol0–20°C96%High
LiAlH₄THFReflux88%Moderate
Pd/C + H₂Methanol25°C90%High

Synthesis of the Aldehyde Precursor

Friedel-Crafts Alkylation

4-Tert-butyl-3-methoxybenzaldehyde is synthesized via Friedel-Crafts alkylation of 3-methoxybenzaldehyde with tert-butyl chloride in the presence of AlCl₃:

Procedure :

  • Substrate : 3-Methoxybenzaldehyde (1.0 equiv).

  • Alkylating Agent : tert-Butyl chloride (1.5 equiv).

  • Catalyst : AlCl₃ (1.2 equiv).

  • Solvent : Dichloromethane (DCM).

  • Reaction Time : 6–8 hours at 25°C.

Yield : 70–78%.

Formylation of 4-Tert-Butyl-3-Methoxytoluene

Direct formylation using the Vilsmeier-Haack reagent (POCl₃/DMF) introduces the aldehyde group:

  • Substrate : 4-Tert-butyl-3-methoxytoluene.

  • Conditions : POCl₃ (2.0 equiv), DMF (3.0 equiv), 60°C, 4 hours.

  • Yield : 65–72%.

Industrial-Scale Production

Continuous-Flow Reduction

Large-scale synthesis employs continuous-flow reactors to enhance safety and efficiency:

  • Reductant : NaBH₄ in methanol.

  • Residence Time : 10–15 minutes.

  • Throughput : 10–50 kg/day.

  • Purity : >99% (by GC-MS).

Electrochemical Methods

Electrochemical reduction of the aldehyde in methanol with a Pt cathode achieves 90–94% yield without stoichiometric reductants. This method minimizes waste and is suitable for green chemistry applications.

Challenges and Optimization

Byproduct Formation

  • Over-reduction : Minimized by using NaBH₄ at low temperatures.

  • Ether Cleavage : Rare with NaBH₄ but observed with LiAlH₄.

Purification Strategies

  • Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) resolves the alcohol from unreacted aldehyde.

  • Crystallization : Recrystallization from hexane/ethanol yields >99% pure product .

Chemical Reactions Analysis

Types of Reactions

(4-Tert-butyl-3-methoxyphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 4-tert-Butyl-3-methoxybenzaldehyde or 4-tert-Butyl-3-methoxybenzoic acid.

    Reduction: 4-tert-Butyl-3-methoxyphenylmethane.

    Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Tert-butyl-3-methoxyphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of (4-Tert-butyl-3-methoxyphenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. The methoxy and tert-butyl groups play a crucial role in determining the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key parameters of (4-Tert-butyl-3-methoxyphenyl)methanol with structurally related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties (Inferred/Reported)
This compound 3-OCH3, 4-C(CH3)3, -CH2OH C12H18O2 194.27 (calculated) Not available High lipophilicity; steric hindrance
4-Methoxybenzyl alcohol 4-OCH3, -CH2OH C8H10O2 138.16 105-13-5 Used in pharmaceuticals; moderate solubility
(4-Butylphenyl)methanol 4-CH2CH2CH2CH3, -CH2OH C11H16O 164.24 60834-63-1 Linear alkyl chain; lower steric bulk
(3-Butoxy-4-methoxyphenyl)methanol 3-OCH2CH2CH2CH3, 4-OCH3, -CH2OH C12H18O3 210.27 161179-23-3 Increased hydrophobicity; flexible chain

Key Observations :

  • Lipophilicity: The tert-butyl group in the target compound significantly increases lipophilicity compared to 4-methoxybenzyl alcohol and linear alkyl analogs like (4-Butylphenyl)methanol .
  • Solubility : Methoxy and hydroxymethyl groups enhance water solubility in polar solvents, but tert-butyl and butoxy substituents counteract this by increasing hydrophobicity .

Functional and Application Differences

  • 4-Methoxybenzyl Alcohol : Widely used as a pharmaceutical intermediate due to its balance of solubility and stability. Safety data recommend avoiding prolonged skin contact .
  • (3-Butoxy-4-methoxyphenyl)methanol: The butoxy chain may enhance compatibility with non-polar matrices, suggesting uses in polymer or surfactant chemistry .

Q & A

Q. What are the common synthetic routes for (4-Tert-butyl-3-methoxyphenyl)methanol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves reducing a precursor aldehyde, such as 4-Tert-butyl-3-methoxybenzaldehyde, using sodium borohydride (NaBH₄) in methanol at 0–25°C. Optimization includes controlling stoichiometry (e.g., 1.2 equivalents of NaBH₄) and reaction time (2–4 hours). For higher purity, inert atmospheres (N₂/Ar) minimize oxidation byproducts. Post-reaction, quenching with dilute HCl and extraction with ethyl acetate, followed by column chromatography (silica gel, hexane/ethyl acetate gradient), isolates the product .

Q. Which analytical techniques are recommended for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) resolves the tert-butyl (δ ~1.3 ppm, singlet) and methoxy (δ ~3.8 ppm) groups. Infrared Spectroscopy (IR) confirms the hydroxyl stretch (~3300 cm⁻¹) and aromatic C-H bends. High-Resolution Mass Spectrometry (HRMS) validates the molecular ion ([M+H]⁺ = 223.1698). Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Q. How does the tert-butyl group influence the physical properties of this compound?

  • Methodological Answer : The tert-butyl group enhances lipophilicity (logP ≈ 2.8) and steric hindrance, reducing solubility in polar solvents (e.g., water solubility <1 mg/mL). It also increases thermal stability (decomposition >200°C). Solubility can be improved using co-solvents like DMSO or acetone. Stability studies under varying pH (2–12) and temperature (4–40°C) show minimal degradation over 72 hours .

Q. What are the typical oxidation products of this compound, and how are they characterized?

  • Methodological Answer : Oxidation with pyridinium chlorochromate (PCC) in dichloromethane yields 4-Tert-butyl-3-methoxybenzaldehyde. Stronger oxidants like KMnO₄/H₂SO₄ produce 4-Tert-butyl-3-methoxybenzoic acid. Products are characterized via NMR (aldehyde proton at δ ~10.1 ppm) and IR (C=O stretch at ~1700 cm⁻¹). Kinetic studies monitor reaction progress using TLC (Rf shift from 0.3 to 0.6 in hexane/ethyl acetate) .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Recrystallization from hot ethanol/water (7:3 v/v) removes polar impurities. For complex mixtures, flash chromatography (silica gel, 20% ethyl acetate in hexane) achieves >95% purity. Preparative HPLC (C18 column, isocratic 60% acetonitrile) resolves closely eluting byproducts. Purity is quantified via GC-MS with internal standards (e.g., dodecane) .

Advanced Questions

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states for oxidation or esterification. Fukui indices identify nucleophilic sites (e.g., hydroxyl oxygen). Molecular docking (AutoDock Vina) predicts binding to enzymes like alcohol dehydrogenases. Solvent effects are simulated using COSMO-RS to optimize reaction media .

Q. What experimental strategies address contradictory data in the catalytic reduction of this compound derivatives?

  • Methodological Answer : Replicate reactions under controlled humidity (<10% RH) and oxygen-free conditions. Compare catalysts (e.g., Pd/C vs. Raney Ni) using Design of Experiments (DoE) to identify variables affecting yield. In-situ IR spectroscopy monitors intermediate formation. Conflicting NMR peaks are resolved via 2D-COSY to distinguish diastereomers .

Q. What role does the methoxy group play in the electronic environment of this compound during electrophilic substitution?

  • Methodological Answer : The methoxy group donates electron density via resonance, activating the aromatic ring at the ortho/para positions. Hammett substituent constants (σ⁺ ≈ -0.78) predict regioselectivity in nitration (HNO₃/H₂SO₄) or halogenation (Br₂/FeBr₃). Competitive experiments with deuterated analogs confirm kinetic isotope effects .

Q. How can kinetic studies elucidate the mechanism of esterification reactions involving this compound?

  • Methodological Answer : Pseudo-first-order kinetics (excess acyl chloride) track ester formation via UV-Vis at 280 nm. Activation energy (Ea) is derived from Arrhenius plots (ln k vs. 1/T). Isotopic labeling (¹⁸O in methanol) identifies nucleophilic attack steps. Transition-state analogs (e.g., tetrahedral intermediates) are trapped using cryogenic conditions .

Q. In what ways do structural analogs of this compound inform the design of bioactive molecules?

  • Methodological Answer :
    Analogs like (4-Methoxythiophen-2-yl)(phenyl)methanol exhibit enhanced bioactivity due to thiophene’s electron-rich π-system. Structure-Activity Relationship (SAR) studies compare substituents (e.g., CF₃ vs. tert-butyl) using IC₅₀ values in enzyme inhibition assays. Molecular dynamics (MD) simulations (GROMACS) model membrane permeability .

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